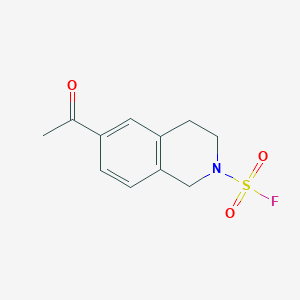

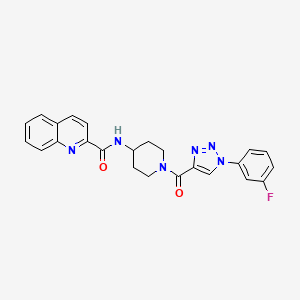

3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

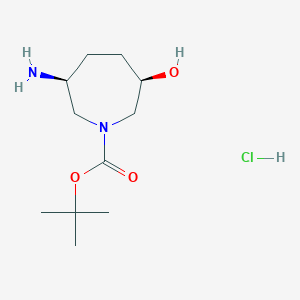

3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit promising results in various preclinical studies, making it an attractive candidate for further investigation.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

The compound 3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine, though not directly mentioned, shares structural similarities and synthetic pathways with various research chemicals explored for their structural and bioactive properties. For example, the synthesis and crystal structure analysis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime provided insights into the molecular conformation and potential bioactivity of related compounds. This compound exhibited broad inhibitory activities toward fungi, showcasing the potential of structurally similar compounds in antimicrobial applications (Xue Si-jia, 2011).

Chemical Modifications and Reactivity

The study of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine derivatives through reactions involving chlorinated N-sulfinylimines demonstrated the ability to control stereoselectivity in chemical synthesis. Such methodologies may be applicable to the synthesis and modification of 3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine for research in chiral compounds and their potential biological activities (J. L. Ruano, J. Alemán, M. B. Cid, 2006).

Synthesis of Key Intermediates

The preparation of key intermediates, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, through chlorination and condensation steps, provides a blueprint for synthesizing complex molecules including 3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine. This synthesis pathway demonstrates the chemical versatility and potential for generating a variety of compounds for pharmacological research (Shen Li, 2012).

Advanced Materials Development

Research into the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlighted the potential of incorporating pyridine-based compounds into high-performance materials. These polymers exhibited high thermal stability, low dielectric constants, and high transparency, suggesting that 3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine could be explored as a precursor or component in advanced material synthesis (Xiao-Ling Liu et al., 2013).

Mécanisme D'action

The presence of a pyridine ring could potentially enable the compound to participate in various types of chemical reactions, such as nucleophilic substitution or oxidation . This could potentially influence its mode of action, although the exact details would again depend on the specific biological targets and pathways involved.

Propriétés

IUPAC Name |

3-chloro-4-[1-[(3-methylphenyl)methylsulfonyl]piperidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S/c1-14-4-2-5-15(10-14)13-25(22,23)21-9-3-6-16(12-21)24-18-7-8-20-11-17(18)19/h2,4-5,7-8,10-11,16H,3,6,9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLKNMHBHLHFOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-((1-((3-methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2692905.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692913.png)

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2692923.png)

![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2692925.png)